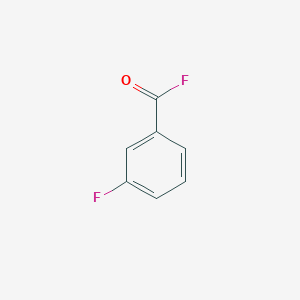

3-Fluorobenzoyl fluoride

Description

3-Fluorobenzoyl fluoride (C₇H₄F₂O) is a fluorinated aromatic acyl fluoride characterized by a benzoyl group substituted with a fluorine atom at the meta position. This compound is a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized materials. Its acyl fluoride group (-COF) confers high electrophilicity, enabling efficient nucleophilic substitutions or cross-coupling reactions. Applications include its use in functionalizing magnetic nanoparticles for analytical chemistry (e.g., Fe₃O₄@SiO₂@FBC MNPs for perfluorinated compound detection) and as a precursor in drug discovery, such as indole-based monoamine oxidase B inhibitors .

Propriétés

IUPAC Name |

3-fluorobenzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGGTGFOOHOYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Fluorobenzoyl fluoride can be synthesized through several methods. One common approach involves the fluorination of benzoyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction typically occurs under controlled conditions to ensure the selective substitution of the fluorine atom at the desired position.

Industrial Production Methods: In industrial settings, the production of 3-fluorobenzoyl fluoride may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the chemicals involved.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluorobenzoyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzoyl fluorides.

Hydrolysis: In the presence of water, 3-fluorobenzoyl fluoride can hydrolyze to form 3-fluorobenzoic acid and hydrogen fluoride.

Reduction: The compound can be reduced to 3-fluorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Water or aqueous acid/base solutions.

Reduction: Lithium aluminum hydride or other hydride donors in anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Various substituted benzoyl fluorides.

Hydrolysis: 3-Fluorobenzoic acid.

Reduction: 3-Fluorobenzyl alcohol.

Applications De Recherche Scientifique

Organic Synthesis

3-Fluorobenzoyl fluoride serves as a crucial intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals : It is used to create fluorinated drug candidates that often exhibit improved biological activity and metabolic stability.

- Agrochemicals : The compound aids in synthesizing herbicides and pesticides with enhanced efficacy.

Enzyme Mechanisms and Protein Interactions

The compound is utilized in biological studies to investigate enzyme mechanisms and protein interactions. Its reactivity allows researchers to explore how it interacts with various biomolecules, potentially leading to insights into enzyme inhibition or activation pathways.

Material Science

In materials science, 3-Fluorobenzoyl fluoride is employed to develop specialty chemicals and materials with unique properties. Its ability to form stable bonds with other functional groups makes it suitable for creating advanced materials used in coatings, adhesives, and polymers.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study investigated the synthesis of a novel anti-cancer drug using 3-Fluorobenzoyl fluoride as a key intermediate. The research demonstrated that incorporating fluorine into the molecular structure significantly enhanced the drug's potency and selectivity against cancer cells compared to non-fluorinated analogs.

Case Study 2: Enzyme Interaction Studies

In another research project, scientists utilized 3-Fluorobenzoyl fluoride to probe the active site of a specific enzyme involved in metabolic pathways. The compound's reactive nature allowed for detailed analysis of enzyme kinetics, revealing critical insights into substrate binding and turnover rates.

Mécanisme D'action

The mechanism by which 3-fluorobenzoyl fluoride exerts its effects involves its reactivity towards nucleophiles. The fluorine atom, being highly electronegative, makes the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity through covalent modification.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

3-Chlorobenzoyl Fluoride (C₇H₄ClFO)

- Molecular Properties: Average mass = 158.556 g/mol; Monoisotopic mass = 157.993 g/mol .

- However, chlorine’s larger atomic size may sterically hinder certain reactions.

- Applications : Less commonly reported in analytical chemistry compared to 3-fluorobenzoyl derivatives, likely due to fluorine’s superior electronegativity and compatibility with biological systems .

3-(Trifluoromethyl)benzoyl Fluoride (C₈H₄F₄O)

- Physical Properties : Boiling point = 159–163°C .

- Structural Impact : The trifluoromethyl (-CF₃) group introduces significant steric bulk and electronegativity, reducing solubility in polar solvents but enhancing thermal stability.

- Applications : Used in industrial synthesis (e.g., vat dyes, agrochemicals) due to its stability under harsh conditions .

3-Chloro-2,4,5-Trifluorobenzoyl Fluoride (C₇HClF₄O)

- Molecular Complexity : Contains multiple halogens (Cl, F), increasing molecular weight (192.11 g/mol) and reactivity .

- Applications : Specialized in synthesizing highly fluorinated aromatic compounds for electronics and pharmaceuticals. Its polychlorinated-fluorinated structure may complicate purification but offers unique regioselectivity in reactions .

Methyl 3-Fluorobenzoate (C₈H₇FO₂)

- Functional Group Comparison : The ester group (-COOCH₃) reduces electrophilicity compared to the acyl fluoride (-COF), making it less reactive toward nucleophiles.

- Applications : Primarily used as a stable intermediate in organic synthesis and flavor/fragrance industries .

3-Fluorobenzoyl Chloride (C₇H₄ClFO)

- Reactivity : Acyl chlorides are generally more reactive than acyl fluorides due to chlorine’s lower electronegativity and weaker C-Cl bond. However, 3-fluorobenzoyl chloride is preferred in proteomics for its balance of reactivity and stability .

- Applications : Key in synthesizing amides and esters under mild conditions .

Data Tables

Table 1: Molecular and Physical Properties

| Compound | Molecular Formula | Average Mass (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| 3-Fluorobenzoyl fluoride | C₇H₄F₂O | 154.03 | Not reported | Pharmaceuticals, nanomaterials |

| 3-Chlorobenzoyl fluoride | C₇H₄ClFO | 158.56 | Not reported | Specialty synthesis |

| 3-(Trifluoromethyl)benzoyl fluoride | C₈H₄F₄O | 192.11 | 159–163 | Industrial chemicals |

| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | Not reported | Flavors, fragrances |

Table 2: Reactivity Comparison

| Compound | Electrophilicity | Stability | Preferred Reactions |

|---|---|---|---|

| 3-Fluorobenzoyl fluoride | High | Moderate | Nucleophilic acyl substitution |

| 3-Fluorobenzoyl chloride | Very high | Low | Rapid amidation/esterification |

| Methyl 3-fluorobenzoate | Low | High | Hydrolysis, reduction |

Key Research Findings

- Analytical Chemistry: 3-Fluorobenzoyl-functionalized magnetic nanoparticles demonstrate superior repeatability (RSD < 5%) and recovery rates (RR > 90%) in detecting perfluorinated compounds compared to styrene-divinylbenzene or multiwalled carbon nanotube methods .

- Pharmaceuticals: Derivatives like N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide exhibit selective inhibition of human monoamine oxidase B (IC₅₀ = 12 nM), attributed to the meta-fluorine’s optimal steric and electronic effects .

- Crystal Engineering : 3-Fluorobenzoyl derivatives exhibit weak intermolecular interactions (e.g., C–H···O), influencing solubility and melting points (401–406 K) .

Activité Biologique

3-Fluorobenzoyl fluoride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique biological properties. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

3-Fluorobenzoyl fluoride is a derivative of benzoic acid, where a fluorine atom is substituted at the meta position of the benzene ring. The compound can be synthesized through various methods, including acylation reactions and halogenation processes. The incorporation of fluorine into organic molecules often enhances their biological activities due to changes in lipophilicity, metabolic stability, and interaction with biological targets.

Biological Activity Overview

The biological activity of 3-fluorobenzoyl fluoride has been studied primarily in the context of its antimicrobial properties. Fluorinated compounds are known for their enhanced interactions with biological systems, which can lead to increased efficacy against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of 3-fluorobenzoyl derivatives. For instance, research on fluorobenzoylthiosemicarbazides demonstrated that electron-withdrawing substituents like fluorine significantly enhance antibacterial potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antibacterial Activity of 3-Fluorobenzoyl Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-Fluorobenzoylthiosemicarbazide | 7.82 | Micrococcus luteus |

| 3-Fluorobenzoylthiosemicarbazide | 15.63 | Staphylococcus spp. |

| Para-CF3 derivative | 7.82 | Bacillus cereus |

The presence of the fluorine atom increases the compound's ability to disrupt bacterial cell membranes and interfere with metabolic pathways, leading to enhanced antibacterial effects .

The mechanism by which 3-fluorobenzoyl fluoride exerts its antibacterial effects involves several factors:

- Cell Membrane Disruption : Fluorinated compounds can integrate into bacterial membranes, altering their permeability and leading to cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Electrostatic Interactions : The electronegative nature of fluorine enhances interactions with positively charged amino acids in target proteins, increasing binding affinity.

Case Studies

One notable study investigated the effects of various fluorinated compounds on bacterial growth inhibition. The results indicated that compounds with fluorine substitutions exhibited lower Minimum Inhibitory Concentrations (MICs) compared to their non-fluorinated counterparts .

Q & A

Basic: What are the common synthetic routes for preparing 3-fluorobenzoyl fluoride, and how can reaction conditions influence yield?

3-Fluorobenzoyl fluoride is typically synthesized via halogen exchange or acylation reactions. A standard approach involves reacting 3-fluorobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding acyl chloride, followed by fluorination using potassium fluoride (KF) or other fluorinating agents .

Methodological Insight :

- Temperature Control : Excessive heat (>100°C) can lead to decomposition of the fluorinated product. Optimal yields (70–85%) are achieved at 60–80°C under anhydrous conditions .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance fluorination efficiency by stabilizing intermediates .

- Moisture Sensitivity : Due to the compound’s reactivity with water, reactions must be performed in rigorously dried glassware under inert gas (e.g., N₂ or Ar) .

Advanced: How can structural disorder in 3-fluorobenzoyl fluoride derivatives complicate crystallographic analysis?

Crystallographic studies of fluorinated benzoyl compounds often reveal conformational disorder, particularly in aromatic rings. For example, in the crystal structure of a related compound, 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, the 3-fluorobenzene ring adopts two conformations with an occupancy ratio of 0.959:0.041 .

Methodological Resolution :

- Refinement Strategies : Use restrained refinement (SHELXL) to model disorder, applying occupancy parameters and anisotropic displacement ellipsoids .

- Data Collection : High-resolution X-ray data (θ > 25°) and low-temperature measurements (e.g., 150 K) reduce thermal motion artifacts .

- Validation Tools : Software like PLATON or Mercury can identify weak interactions (e.g., C—H···O, C—H···π) that stabilize disordered conformations .

Basic: What spectroscopic techniques are most reliable for characterizing 3-fluorobenzoyl fluoride?

Key techniques include:

- ¹⁹F NMR : A singlet near -110 ppm (vs. CFCl₃) confirms the presence of the fluorine substituent .

- IR Spectroscopy : Stretching vibrations at ~1,740 cm⁻¹ (C=O) and ~1,260 cm⁻¹ (C-F) are diagnostic .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ ions, with fragmentation patterns confirming the benzoyl fluoride backbone .

Advanced: How do fluorinated benzoyl derivatives like 3-fluorobenzoyl fluoride enhance drug design?

Fluorination improves pharmacokinetic properties:

- Lipophilicity : The electronegative fluorine atom increases membrane permeability, as seen in analogues like 3-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid, which showed enhanced bioavailability in preclinical studies .

- Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life. For example, fluorinated spirocyclic compounds exhibit improved stability in hepatic microsomal assays .

- Target Binding : Fluorine’s van der Waals radius (1.47 Å) facilitates optimal π-stacking with aromatic residues in enzyme active sites .

Basic: What safety precautions are critical when handling 3-fluorobenzoyl fluoride?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.

- Ventilation : Perform reactions in a fume hood due to the release of corrosive HF vapors upon hydrolysis .

- Storage : Store under inert gas at -20°C in moisture-resistant containers (e.g., amber glass with PTFE-lined caps) .

Advanced: How can computational methods address contradictions in reaction yield data for fluorinated benzoyl compounds?

Discrepancies in yields (e.g., 25–35% for 2:1 derivatives vs. 50–60% for 1:1 products) can be resolved via:

- DFT Calculations : Model transition states to identify steric or electronic barriers. For example, bulky substituents on pyridine in 3-fluoro-N-(3-fluorobenzoyl)benzamide derivatives hinder nucleophilic attack .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for specific fluorination pathways .

Basic: What analytical challenges arise in quantifying trace impurities in 3-fluorobenzoyl fluoride?

- Chromatographic Interference : Fluorinated byproducts (e.g., 3-fluorobenzoic acid) co-elute in HPLC. Use ion-pairing agents (e.g., tetrabutylammonium bromide) to improve separation .

- Sensitivity Limits : LC-MS/MS with MRM (multiple reaction monitoring) enhances detection of sub-ppm impurities .

Advanced: How do weak intermolecular interactions influence the solid-state behavior of 3-fluorobenzoyl fluoride derivatives?

In crystalline phases, non-classical interactions dominate:

- C—H···O Networks : In 3-fluoro-N-(3-fluorobenzoyl)benzamide, C—H···O contacts form R₂¹(5) motifs, creating supramolecular chains along the b-axis .

- C—H···π(arene) : These interactions stabilize layered structures, as observed in fluorinated spirocyclic compounds .

Basic: What are the key differences between 3-fluorobenzoyl fluoride and its chloro analogue (3-chlorobenzoyl chloride) in reactivity?

- Electrophilicity : The C=O group in 3-fluorobenzoyl fluoride is less electrophilic due to fluorine’s electron-withdrawing effect, slowing nucleophilic acyl substitution compared to the chloro analogue .

- Hydrolysis Rate : 3-Fluorobenzoyl fluoride hydrolyzes faster (t₁/₂ ~10 min in H₂O) than 3-chlorobenzoyl chloride (t₁/₂ ~30 min) due to stronger F⁻ leaving-group ability .

Advanced: How can fluorinated fragment libraries accelerate the discovery of 3-fluorobenzoyl fluoride-based bioactive compounds?

Libraries like the "3F Library" screen fluorinated Fsp³-rich fragments for:

- Target Engagement : Surface plasmon resonance (SPR) identifies fragments binding to enzymes (e.g., kinases) with Kd < 10 µM .

- Structure-Activity Relationships (SAR) : Parallel synthesis of derivatives (e.g., 1,4-bis(3-fluorobenzoyl)piperazine) optimizes potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.